![molecular formula C14H15NO3S B14591444 2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid CAS No. 61329-11-1](/img/structure/B14591444.png)
2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of thiazole derivatives, including 2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid, may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating or cooling to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring, leading to a diverse array of derivatives with potential biological activities .
科学的研究の応用
2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid has several scientific research applications, including:
作用機序
The mechanism of action of 2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects . Additionally, the phenyl group can enhance the compound’s binding affinity to its molecular targets, increasing its potency .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An anticancer drug containing a thiazole ring.
Uniqueness
2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the propanoic acid moiety enhances its potential for diverse applications in various fields, distinguishing it from other thiazole derivatives .
特性
CAS番号 |
61329-11-1 |
|---|---|
分子式 |
C14H15NO3S |
分子量 |
277.34 g/mol |
IUPAC名 |
2-methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid |
InChI |
InChI=1S/C14H15NO3S/c1-14(2,13(16)17)18-8-11-9-19-12(15-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,16,17) |
InChIキー |
KFBOSZMMAAUQKU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)OCC1=CSC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


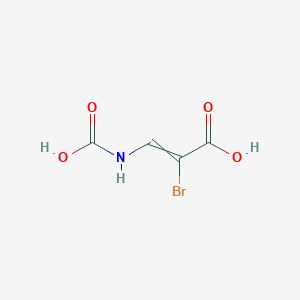
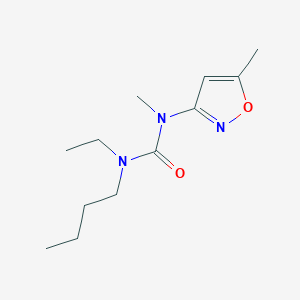
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)
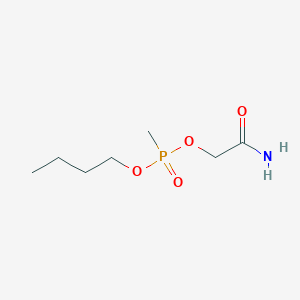
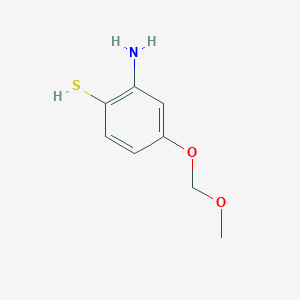
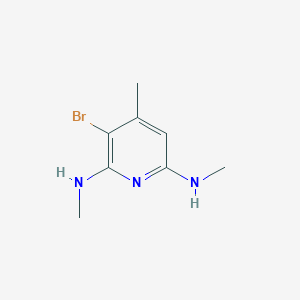
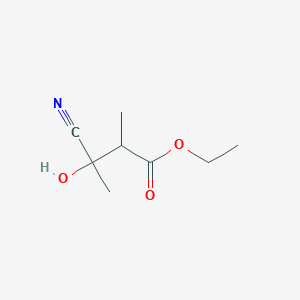
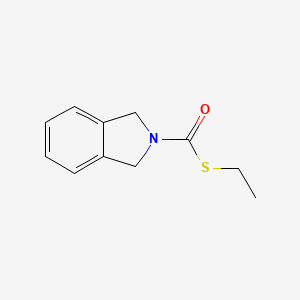
![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)

![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)
